BenchChemオンラインストアへようこそ!

(1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid

GPR120 agonist GPR40 selectivity stereochemistry–activity relationship

(1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid (CAS 2035422-03-6) is a chiral, trans-configured cyclopropane carboxylic acid bearing a 4-bromo-3-fluorophenyl substituent. It belongs to the phenylcyclopropylcarboxylic acid class and is primarily utilized as an advanced synthetic intermediate in the preparation of indazole-6-phenylcyclopropylcarboxylic acid-based GPR120 (FFAR4) agonists, including AZ13595491 and AZ13595423.

Molecular Formula C10H8BrFO2
Molecular Weight 259.07 g/mol
Cat. No. B13548534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid
Molecular FormulaC10H8BrFO2
Molecular Weight259.07 g/mol
Structural Identifiers
SMILESC1C(C1C(=O)O)C2=CC(=C(C=C2)Br)F
InChIInChI=1S/C10H8BrFO2/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7+/m0/s1
InChIKeyUGCIWWFJQQRKOR-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2R)-2-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic Acid – A Chiral Cyclopropane Building Block for Selective GPR120 Agonist Synthesis


(1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid (CAS 2035422-03-6) is a chiral, trans-configured cyclopropane carboxylic acid bearing a 4-bromo-3-fluorophenyl substituent. It belongs to the phenylcyclopropylcarboxylic acid class and is primarily utilized as an advanced synthetic intermediate in the preparation of indazole-6-phenylcyclopropylcarboxylic acid-based GPR120 (FFAR4) agonists, including AZ13595491 and AZ13595423 [1]. The compound features a defined (1R,2R) absolute stereochemistry, a molecular formula of C10H8BrFO2, a molecular weight of 259.07 g·mol⁻¹, a calculated LogP of 2.46, and a density of 1.7±0.1 g·cm⁻³ .

Why Generic Substitution Fails for (1R,2R)-2-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic Acid in GPR120 Agonist Programs


Substituting (1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid with its (1S,2S)-enantiomer, the geminal isomer 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid, or analogs bearing different halogen substitution patterns is not permissible in GPR120 agonist programs. McCoull et al. demonstrated that the (S,S)-cyclopropylcarboxylic acid stereochemical motif is a critical determinant for achieving selectivity against the closely related lipid-sensing receptor GPR40 [1]. The specific 4-bromo-3-fluoro substitution pattern on the phenyl ring contributes to both the electronic properties and the metabolic stability of the final agonist molecules. The bromine atom serves as a synthetic handle for further cross-coupling functionalization, while the fluorine atom enhances metabolic stability and modulates lipophilicity (LogP 2.46) . The trans-(1R,2R) geometry fixes the relative orientation of the carboxylic acid and the aryl ring, a conformational constraint that directly impacts target binding and selectivity—an effect that cannot be replicated by cis-diastereomers, geminally substituted analogs, or non-cyclopropane scaffolds [1].

Quantitative Differentiation Matrix for (1R,2R)-2-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic Acid


Stereochemistry-Driven GPR120 vs. GPR40 Selectivity: (1R,2R) Configuration Is Essential for Agonist Selectivity

The (S,S)-cyclopropylcarboxylic acid absolute configuration is a critical structural determinant for achieving selectivity of GPR120 agonists over the related lipid-sensing receptor GPR40. In the indazole-6-phenylcyclopropylcarboxylic acid series reported by McCoull et al., compounds incorporating the (S,S)-cyclopropyl motif demonstrated GPR120 agonism while maintaining selectivity against GPR40 [1]. For context, the lead compound AZ13595491 (which incorporates this stereochemical motif) displays an IC50 of 0.74 μM at human GPR120 and >100 μM at GPR40, representing a >135-fold selectivity window . In contrast, the initial screening hit in the indazole series—propanoic acid 4, which lacks the cyclopropane ring—showed GPR120 agonism with an EC50 of 0.64 μM but also retained significant GPR40 agonism, demonstrating that the cyclopropane carboxylic acid moiety is essential for achieving GPR120/GPR40 selectivity [1].

GPR120 agonist GPR40 selectivity stereochemistry–activity relationship type 2 diabetes

BCRP Transporter Inhibition: Quantitative In Vitro Profiling Against Efflux Transporter Liability

The (1R,2R)-configured compound has been profiled against the breast cancer resistance protein (BCRP/ABCG2) efflux transporter—a key determinant of oral absorption, CNS penetration, and drug–drug interaction risk. The compound inhibits BCRP-mediated Hoechst 33342 efflux in human MCF7/MX cells with an IC50 of 3.15 μM [1]. For reference, the well-characterized BCRP inhibitor Ko143 has an IC50 in the nanomolar range in comparable assays, while many drug-like molecules show BCRP IC50 values below 10 μM, indicating that this compound possesses moderate BCRP inhibitory activity [2]. This quantitative BCRP liability data is absent from the datasheets of structurally related cyclopropane carboxylic acid analogs such as 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid (CAS 749269-74-7) or 2-(4-chlorophenyl)cyclopropanecarboxylic acid.

BCRP inhibition ABCG2 transporter drug–drug interaction MCF7/MX cells

CCR5 Antagonist Activity: Quantitative In Vitro Profiling Distinguishes This Scaffold from High-Potency CCR5 Antagonists

Preliminary pharmacological screening indicates that (1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid can function as a CCR5 antagonist [1]. Quantitative BindingDB data show that the compound inhibits CCL5-induced calcium mobilization in human MOLT4 cells expressing CCR5 with an IC50 of 6.50 μM (6.50 × 10³ nM) [2]. For comparison, the clinically validated CCR5 antagonist maraviroc exhibits an IC50 of approximately 3–10 nM in similar CCR5 functional assays, while the preclinical antagonist UK-107,543 shows an IC50 of ~400 nM [3]. This places the compound's CCR5 antagonist potency approximately 650- to 2,000-fold weaker than maraviroc, indicating it serves as a low-potency tool compound or a starting scaffold for further optimization rather than a development candidate.

CCR5 antagonist HIV entry inhibitor chemokine receptor MOLT4 cells

Physicochemical Differentiation: Calculated LogP and Halogen Substitution Pattern vs. Close Analogs

The 4-bromo-3-fluoro substitution pattern confers distinct physicochemical properties compared to close cyclopropane carboxylic acid analogs. The target compound has a calculated LogP of 2.46, a density of 1.7±0.1 g·cm⁻³, a predicted boiling point of 352.9±42.0 °C at 760 mmHg, and a flash point of 167.2±27.9 °C . By comparison, 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid (CAS 749269-74-7) shares the same molecular formula (C10H8BrFO2, MW 259.07) but differs fundamentally in its geminal cyclopropane substitution pattern—placing the carboxylic acid and aryl ring on the same carbon rather than on adjacent carbons in a trans relationship . This geometric isomerism results in a distinct spatial orientation of the carboxylic acid pharmacophore, which directly impacts the conformational preference and target-binding geometry of derived GPR120 agonists. Additionally, the 4-bromo substituent enables downstream Suzuki–Miyaura or Buchwald–Hartwig cross-coupling reactions that are not accessible with the 4-chloro or 4-fluoro analogs .

lipophilicity LogP halogen substitution physicochemical properties drug-likeness

In Vivo Pharmacodynamic Validation of Downstream GPR120 Agonists Incorporating This Intermediate

The ultimate validation of the (1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid intermediate lies in the in vivo efficacy of the GPR120 agonists it enables. AZ13595491—synthesized using this cyclopropane carboxylic acid intermediate—demonstrates a statistically significant reduction in blood glucose excursion in an oral glucose tolerance test (OGTT) in C57BL/6J mice at 100 mg/kg . Critically, differential activity was observed between GPR120 wild-type and GPR120 null mice, confirming that the glucose-lowering effect operates specifically through a GPR120-dependent mechanism [1]. Furthermore, AZ13595423, another analog derived from the same intermediate class, exhibits an IC50 of 0.36 μM at human GPR120 and 0.51 μM at mouse GPR120, with in vivo OGTT efficacy at 100 mg/kg . These in vivo pharmacodynamic data are absent for materials derived from non-cyclopropane or geminally substituted cyclopropane carboxylic acid intermediates.

oral glucose tolerance test in vivo efficacy GPR120 agonism type 2 diabetes C57BL/6J mice

High-Value Application Scenarios for (1R,2R)-2-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic Acid


Synthesis of Selective GPR120 (FFAR4) Agonists for Type 2 Diabetes Drug Discovery

This compound serves as the critical chiral cyclopropane carboxylic acid intermediate for constructing the indazole-6-phenylcyclopropylcarboxylic acid GPR120 agonist series. The (1R,2R) stereochemistry is essential for installing the (S,S)-cyclopropylcarboxylic acid motif that confers >135-fold selectivity for GPR120 over GPR40, as demonstrated by AZ13595491 (GPR120 IC50 = 0.74 μM vs. GPR40 IC50 > 100 μM) [1]. Downstream agonists incorporating this intermediate have demonstrated statistically significant, GPR120-dependent glucose lowering in oral glucose tolerance tests in C57BL/6J mice [2].

CCR5 Antagonist Tool Compound Development for HIV and Inflammation Research

The compound exhibits CCR5 antagonist activity with a documented IC50 of 6.50 μM in human MOLT4/CCR5 cells (CCL5-induced calcium mobilization assay), placing it as a low-potency CCR5 tool compound suitable for target engagement studies, scaffold hopping, or fragment-based optimization in HIV entry inhibition and inflammatory disease research [1]. The 4-bromo substituent provides a convenient synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling to improve CCR5 potency from the micromolar toward the nanomolar range [2].

BCRP Transporter Structure–Activity Relationship (SAR) Studies

With a quantified BCRP IC50 of 3.15 μM (Hoechst 33342 accumulation in MCF7/MX cells), this compound can serve as a reference ligand or starting scaffold for BCRP (ABCG2) inhibitor SAR campaigns [1]. The moderate potency and well-defined stereochemistry make it suitable for probing the BCRP pharmacophore and for use as a comparator in transporter inhibition panels assessing drug–drug interaction risk of new chemical entities [2].

Chiral Cyclopropane Method Development and Enantioselective Synthesis Research

The defined (1R,2R) absolute configuration combined with the synthetically versatile 4-bromo-3-fluorophenyl moiety makes this compound valuable as a chiral standard and substrate for enantioselective cyclopropanation method development. The bromine atom enables downstream diversification via Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira couplings, while the fluorine atom serves as a metabolic stability-enhancing group and a ¹⁹F NMR probe for reaction monitoring [1]. Commercial availability at ≥97% purity from multiple suppliers supports its use in both academic and industrial synthetic methodology research [2].

Quote Request

Request a Quote for (1R,2R)-2-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.